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Compound of Interest

Compound Name: Unguisin A

Cat. No.: B10786027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies used for the characterization of Unguisin A, a cyclic heptapeptide first isolated

from the fungus Emericella unguis. The definitive spectroscopic data for Unguisin A was

originally reported by Gloer, J.B., et al., in the Journal of Organic Chemistry, 1988, 53, 5457–

5460. While the precise experimental values are contained within that primary literature, this

guide synthesizes the key spectroscopic information and experimental protocols based on

subsequent studies of Unguisin A and its analogues.

Unguisin A is a member of a class of cyclic peptides known for incorporating non-

proteinogenic amino acids, including γ-aminobutyric acid (GABA), and a high proportion of D-

amino acid residues. Its structure has been determined as cyclo-(D-Ala-D-Phe-L-Val-D-Val-D-

Ala-D-Trp-GABA). The characterization of such a molecule relies heavily on a combination of

mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for

determining the molecular formula of Unguisin A.
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Ionization Mode Adduct Expected m/z Molecular Formula

Positive [M+H]⁺ ~787.4398 C₄₂H₅₈N₈O₇

Positive [M+Na]⁺ ~809.4217 C₄₂H₅₈N₈O₇Na

Note: The expected m/z values are calculated based on the molecular formula and may vary

slightly in experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The structural elucidation of Unguisin A is achieved through a suite of NMR experiments,

including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques. The following tables

summarize the expected chemical shifts for each residue in Unguisin A, based on data from

closely related analogues and general principles of peptide NMR. For precise, experimentally

determined values, consultation of the original 1988 publication is essential.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
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Residue NH (δ, ppm) α-H (δ, ppm) β-H (δ, ppm)
Other Protons
(δ, ppm)

D-Ala-1 ~8.0 - 8.5 ~4.0 - 4.5 ~1.2 - 1.4
CH₃: ~1.2 - 1.4

(d)

D-Phe-2 ~8.0 - 8.5 ~4.5 - 5.0 ~2.8 - 3.2
Aromatic: ~7.1 -

7.3 (m)

L-Val-3 ~7.5 - 8.0 ~4.0 - 4.5 ~2.0 - 2.2
γ-CH₃: ~0.8 - 1.0

(d)

D-Val-4 ~7.5 - 8.0 ~4.0 - 4.5 ~2.0 - 2.2
γ-CH₃: ~0.8 - 1.0

(d)

D-Ala-5 ~8.0 - 8.5 ~4.0 - 4.5 ~1.2 - 1.4
CH₃: ~1.2 - 1.4

(d)

D-Trp-6 ~8.0 - 8.5 ~4.5 - 5.0 ~3.0 - 3.3

Indole NH:

~10.8, Aromatic:

~6.9 - 7.6 (m)

GABA-7 ~7.8 - 8.2 - ~2.0 - 2.3

α-CH₂: ~3.0 -

3.3, γ-CH₂: ~1.5

- 1.8

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
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Residue C=O (δ, ppm) Cα (δ, ppm) Cβ (δ, ppm)
Other Carbons
(δ, ppm)

D-Ala-1 ~172 - 174 ~49 - 51 ~17 - 19 CH₃: ~17 - 19

D-Phe-2 ~171 - 173 ~54 - 56 ~37 - 39
Aromatic: ~126 -

138

L-Val-3 ~171 - 173 ~59 - 61 ~30 - 32 γ-CH₃: ~18 - 20

D-Val-4 ~171 - 173 ~59 - 61 ~30 - 32 γ-CH₃: ~18 - 20

D-Ala-5 ~172 - 174 ~49 - 51 ~17 - 19 CH₃: ~17 - 19

D-Trp-6 ~171 - 173 ~53 - 55 ~27 - 29
Aromatic: ~109 -

136

GABA-7 ~172 - 174 - ~34 - 36
Cα: ~30 - 32, Cγ:

~24 - 26

Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic

characterization of unguisins, based on modern practices and reports on related compounds.

Fungal Cultivation and Extraction
Cultivation:Emericella unguis (or a related producing strain) is cultivated on a suitable solid

or in a liquid medium, such as rice or potato dextrose broth, under static conditions at

approximately 25°C for several weeks.

Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate.

The organic extract is then concentrated under reduced pressure to yield a crude extract.

Defatting: The crude extract is often partitioned between acetonitrile and hexane to remove

nonpolar lipids.

Chromatographic Isolation
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Initial Fractionation: The defatted extract is subjected to preparative High-Performance Liquid

Chromatography (HPLC) on a C18 column. A gradient elution with water and acetonitrile,

often with a formic acid modifier, is used to separate the components.

Purification: Fractions containing compounds of interest are further purified by semi-

preparative HPLC to yield pure Unguisin A.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: A sample of pure Unguisin A (typically 1-5 mg) is dissolved in a

deuterated solvent, most commonly DMSO-d₆.

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500

MHz or higher).

Experiments: A standard suite of experiments is performed:

¹H NMR for proton chemical shifts and coupling constants.

¹³C NMR for carbon chemical shifts.

COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems within each amino

acid residue.

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond)

correlations between protons and carbons, which is crucial for sequencing the peptide.

Mass Spectrometry:

Instrumentation: High-resolution mass spectra are obtained using an ESI-TOF

(Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer.
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Analysis: The accurate mass measurement allows for the determination of the elemental

composition and molecular formula of the compound.

Experimental Workflow for Unguisin A
Characterization
The following diagram illustrates the typical workflow for the isolation and structural elucidation

of a natural product like Unguisin A.
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This comprehensive approach, combining meticulous isolation techniques with powerful

spectroscopic methods, is essential for the unambiguous characterization of complex natural

products like Unguisin A, paving the way for further research into their biological activities and

potential applications in drug development.

To cite this document: BenchChem. [Spectroscopic Characterization of Unguisin A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10786027#spectroscopic-data-nmr-ms-for-unguisin-
a-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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